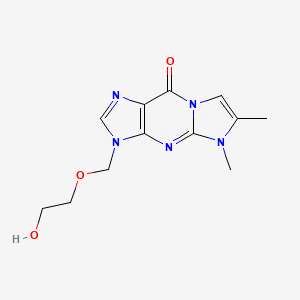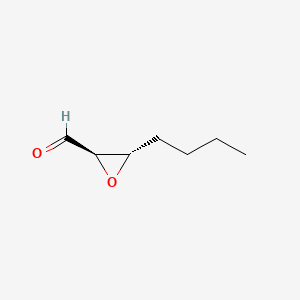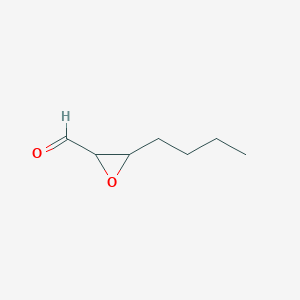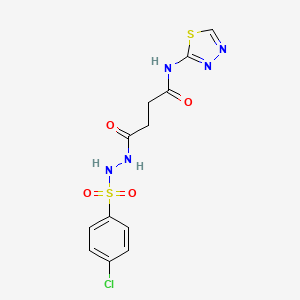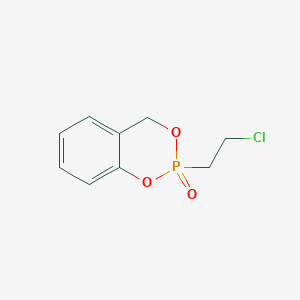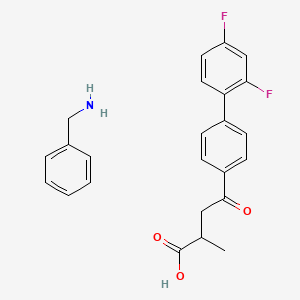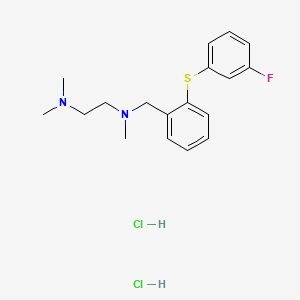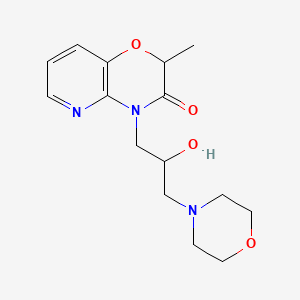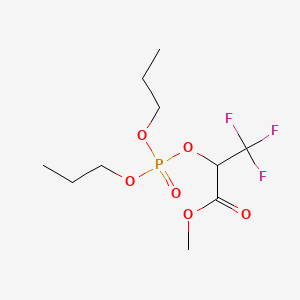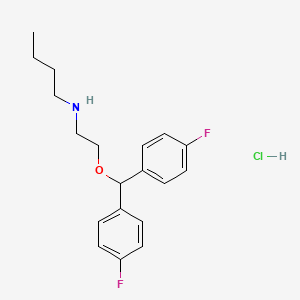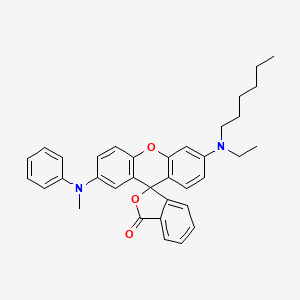
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(ethylhexylamino)-2'-(methylphenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethylhexylamino)-2’-(methylphenylamino)-: is a complex organic compound known for its unique spiro structure, which consists of two rings connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethylhexylamino)-2’-(methylphenylamino)- involves multiple steps, typically starting with the preparation of the isobenzofuran and xanthene moieties. These intermediates are then subjected to spirocyclization reactions under controlled conditions to form the spiro structure. Common reagents used in these reactions include strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethylhexylamino)-2’-(methylphenylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions are usually carried out under controlled temperatures and pressures, with solvents such as dichloromethane or ethanol being commonly used. Catalysts like palladium or platinum may also be employed to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology
In biological research, Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethylhexylamino)-2’-(methylphenylamino)- is studied for its potential as a fluorescent probe. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its interactions with biological molecules could lead to the development of new drugs for various diseases .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant colors make it suitable for use in textiles, plastics, and other materials.
Mechanism of Action
The mechanism by which Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethylhexylamino)-2’-(methylphenylamino)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, its fluorescent properties are due to the excitation of electrons within the molecule, which then emit light as they return to their ground state.
Comparison with Similar Compounds
Similar Compounds
- Spiro[isobenzofuran-1(3H),9’-(9H)xanthene]-6-carboxamide, N-(6-aminohexyl)-3’,6’-dihydroxy-3-oxo-
- Spiro[isobenzofuran-1(3H),9’-(9H)xanthene]-6-carboxylic acid, 3’,6’-diamino-3-oxo-
Uniqueness
What sets Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethylhexylamino)-2’-(methylphenylamino)- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or stability.
Properties
CAS No. |
70516-54-0 |
|---|---|
Molecular Formula |
C35H36N2O3 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
6'-[ethyl(hexyl)amino]-2'-(N-methylanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C35H36N2O3/c1-4-6-7-13-22-37(5-2)27-18-20-30-33(24-27)39-32-21-19-26(36(3)25-14-9-8-10-15-25)23-31(32)35(30)29-17-12-11-16-28(29)34(38)40-35/h8-12,14-21,23-24H,4-7,13,22H2,1-3H3 |
InChI Key |
SPKPDXRAYFSQOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N(C)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


